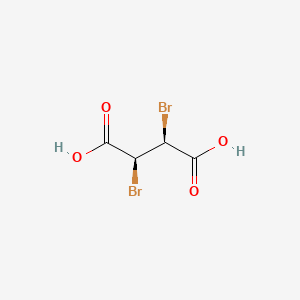

meso-2,3-Dibromosuccinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1114-00-7 |

|---|---|

Molecular Formula |

C4H4Br2O4 |

Molecular Weight |

275.88 g/mol |

IUPAC Name |

(2S,3S)-2,3-dibromobutanedioic acid |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10)/t1-,2-/m1/s1 |

InChI Key |

FJWGRXKOBIVTFA-JCYAYHJZSA-N |

SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

Isomeric SMILES |

[C@@H]([C@H](C(=O)O)Br)(C(=O)O)Br |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br |

Other CAS No. |

916065-46-8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of meso-2,3-Dibromosuccinic Acid

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

Meso-2,3-dibromosuccinic acid is a dibrominated derivative of succinic acid that serves as a pivotal intermediate and chiral building block in modern organic synthesis.[1] Its unique stereochemistry, characterized by the presence of two chiral centers yet overall achirality due to a plane of symmetry, dictates its reactivity and utility. This guide provides a comprehensive exploration of the core chemical properties of this compound, including its stereospecific synthesis, detailed physical and spectroscopic characteristics, key chemical reactions, and applications. The content is structured to deliver not just data, but also the causal logic behind experimental methodologies, empowering researchers to leverage this versatile compound effectively in their work.

Introduction: The Significance of a Meso Compound

This compound, with the chemical formula C₄H₄Br₂O₄, is a distinct stereoisomer of 2,3-dibromosuccinic acid.[2] Unlike its chiral counterparts (the d- and l-enantiomers), the meso form is optically inactive. This property arises from an internal plane of symmetry that makes the molecule superimposable on its mirror image, despite containing two identical chiral carbon atoms.[3][4]

This unique structural feature makes it an invaluable tool in stereocontrolled synthesis. It is widely utilized as a precursor for pharmaceuticals, agrochemicals, and specialty polymers.[1][5] Its applications extend to the study of biochemical pathways and enzymatic activities.[1] The two bromine substituents significantly enhance its reactivity, making it a versatile substrate for a variety of chemical transformations.[1]

Synthesis and Stereochemistry

The Stereospecific Synthesis from Fumaric Acid

The primary and most reliable method for synthesizing this compound is through the electrophilic addition of bromine (Br₂) across the double bond of fumaric acid (a trans-alkene).[6][7]

Causality of Stereospecificity: This reaction proceeds through a classic anti-addition mechanism. The bromine molecule adds to the opposite faces of the planar double bond, forming a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the side opposite to this intermediate, resulting exclusively in the formation of the meso diastereomer.[6] The synthesis from maleic acid (a cis-alkene), in contrast, yields the racemic mixture of the optically active d- and l-forms.[7][8]

Caption: Reaction mechanism for the synthesis of the meso product.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established and validated literature procedures.[6][9][10]

Materials:

-

Fumaric Acid (1.7 moles, 200 g)

-

Bromine (1.7 moles, 276 g or 94.3 cc)

-

Deionized Water (400 g)

-

2 N Hydrochloric Acid (for recrystallization)

-

Ice

Equipment:

-

2-L three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser (e.g., Friedrichs type)

-

Heating mantle or Bunsen burner

-

Büchner funnel and suction flask

-

Desiccator

Procedure:

-

Setup: In a fume hood, equip the 2-L flask with the mechanical stirrer, dropping funnel, and reflux condenser.

-

Initial Slurry: Add 200 g of fumaric acid and 400 g of water to the flask. Mix thoroughly to create a thick, viscous slurry.[10]

-

Heating: Begin vigorous stirring and heat the mixture to boiling.[9][10]

-

Bromine Addition: Cautiously add 276 g of bromine via the dropping funnel. The addition rate should be controlled so that the brown color of the bromine dissipates before the next drop is added, indicating its consumption in the reaction. This step typically takes about one hour.[6][9][10]

-

Precipitation: As the reaction proceeds, this compound will precipitate as fine, colorless crystals.[10] Ensure a slight excess of bromine remains at the end, indicated by a persistent reddish-brown color in the solution.

-

Cooling and Isolation: Cool the reaction mixture in an ice bath to approximately 10°C to maximize crystallization.[6][9]

-

Filtration: Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water to remove residual hydrobromic acid and unreacted bromine.[6][10]

-

Purification (Recrystallization): Dissolve the crude product in a minimal volume of hot 2 N HCl. Crucially, avoid using boiling water for recrystallization, as it can promote the elimination of HBr. [6][9] Allow the solution to cool slowly, then place it in an ice bath.

-

Final Product: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator to a constant weight. The expected yield is between 63-84%.[6][10]

Caption: Experimental workflow for the synthesis of this compound.

Physical and Spectroscopic Properties

Physical Characteristics

The physical properties of this compound are well-documented and essential for its handling and application. It typically appears as a white to pale cream crystalline powder.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Br₂O₄ | [1][2][11] |

| Molecular Weight | 275.88 g/mol | [1][2][11] |

| Appearance | White to pale cream crystalline powder | [1][2][6] |

| Melting Point | 258-290 °C (sublimes, with decomposition) | [1][2] |

| Density | ~2.486 g/cm³ | [2] |

| Water Solubility | 20 g/L at 17 °C | [12][13] |

| Other Solubilities | Soluble in alcohol and ether; slightly soluble in chloroform | [2][13][14] |

| pKa₁ | 1.4 | [15] |

| pKa₂ | 3.4 | [15] |

Spectroscopic Profile

Spectroscopic analysis provides definitive structural confirmation of the meso isomer.

Nuclear Magnetic Resonance (NMR): The key diagnostic feature in the ¹H NMR spectrum is a single peak for the two methine protons (CHBr).[16] This is a direct consequence of the molecule's internal symmetry plane, which renders these protons chemically and magnetically equivalent.

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the carboxylic acid functional groups.

Mass Spectrometry (MS): Electron ionization mass spectrometry reveals the molecular weight and a characteristic fragmentation pattern.

| Technique | Assignment | Characteristic Signal(s) | Source(s) |

| ¹H NMR (in DMSO-d₆) | CHBr protons | ~4.52 ppm (singlet, 2H) | [16] |

| COOH protons | ~13.75 ppm (broad singlet, 2H) | [16] | |

| ¹³C NMR (in DMSO-d₆) | Carboxyl Carbon (COOH) | ~170.2 ppm | [16] |

| Brominated Carbon (C-Br) | ~62.8 ppm | [16] | |

| IR (KBr pellet) | O-H stretch (Carboxylic Acid) | 3200–2500 cm⁻¹ (broad) | [16] |

| C=O stretch (Carboxylic Acid) | ~1715 cm⁻¹ (strong) | [16] | |

| C-O stretch / O-H bend | ~1270 cm⁻¹ (strong) | [16] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the two bromine atoms, which are excellent leaving groups, and the two carboxylic acid functionalities.

Key Reactions

-

Dehalogenation: This reaction involves the removal of both bromine atoms. When this compound is treated with a reducing agent like zinc dust, it undergoes an anti-elimination reaction. While the analogous reaction with meso-2,3-dibromobutane yields trans-2-butene, the presence of the carboxylic acid groups influences the outcome. The elimination typically leads to the formation of maleic acid (the cis-isomer), though reaction conditions can be complex.[17]

-

Dehydrobromination: The elimination of hydrogen bromide (HBr) can also occur, particularly under basic conditions or upon excessive heating.[9] This reaction is less facile for the meso isomer compared to the racemic form and can lead to the formation of 2-bromofumaric acid or 2-bromomaleic acid.[9][18]

Core Applications

The unique structure and reactivity of this compound make it a valuable intermediate in several fields:

-

Pharmaceutical Synthesis: It serves as a crucial starting material for various pharmaceutical agents. A notable example is its use as a precursor in the synthesis of 2,3-dimercaptosuccinic acid (DMSA), a chelating agent used in medicine.[2]

-

Chiral Building Block: Despite being achiral itself, it is a powerful tool in asymmetric synthesis. Its well-defined stereochemistry allows for the creation of complex molecules with specific, predictable stereoisomeric forms, which is critical in drug development.[1]

-

Materials Science: Researchers are exploring its use in creating specialty polymers and functional materials, where its structure could impart properties like flame retardancy or enhanced thermal stability.[1][5]

-

Biochemical Research: It is employed in studies to investigate metabolic processes and enzyme activities, helping to elucidate biological mechanisms.[1]

Safety, Handling, and Storage

Hazard Profile: this compound is classified as a corrosive solid that can cause skin irritation and serious eye irritation.[2][11] Inhalation of dust should be avoided, and ingestion may be harmful.[11]

Handling:

-

Always handle in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11]

-

Minimize dust generation during handling.[19]

Storage:

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[14][19]

-

Keep away from incompatible substances such as strong bases and oxidizing agents.[14][19]

Decomposition:

-

Thermal decomposition can release toxic and irritating gases, including carbon monoxide, carbon dioxide, and hydrogen bromide.[11][19]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the importance of stereochemistry in dictating chemical function. Its stereospecific synthesis is a classic example of an anti-addition reaction, providing a robust and reliable method for its production. A thorough understanding of its physical properties, spectroscopic signatures, and chemical reactivity is essential for any researcher aiming to exploit its potential. From its foundational role in building complex pharmaceutical molecules to its emerging applications in materials science, this compound remains a compound of significant interest and utility for the scientific community.

References

-

Ningbo Inno Pharmchem Co., Ltd. Exploring this compound: Properties, Applications, and Suppliers. [Link]

-

Allen. How many optically active isomers of 2,3-dibromosuccinic acid are there?. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. This compound: Innovations in Synthesis and Applications. [Link]

- Google Patents. US3465037A - Production of meso 2,3-dibromosuccinic acid.

-

PubChem. 2,3-Dibromosuccinic acid, meso-. [Link]

-

OECD Existing Chemicals Database. INITIAL TARGETED ASSESSMENT PROFILE. [Link]

-

Doubtnut. How many optically active isomers of 2,3-dibromosuccinic acid are there?. [Link]

-

OC-Praktikum. 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid. [Link]

-

Organic Syntheses. α,β-DIBROMOSUCCINIC ACID. [Link]

-

Chegg. Question: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3. [Link]

-

Stenutz. (2R,3S)-2,3-dibromosuccinic acid. [Link]

-

NIH - PMC. 2-Bromomaleic acid. [Link]

-

PubChem. 2,3-Dibromosuccinic acid. [Link]

-

ResearchGate. (RS)-2,3-Dibromosuccinic acid. [Link]

-

The Merck Index online. 2,3-Dibromosuccinic Acid. [Link]

-

Loba Chemie. This compound. [Link]

-

Filo. Which of the following statements are correct? (a) The dehalogenation of.... [Link]

-

YouTube. During debromination of meso-2,3-dibromobutane, with Zn dust//CH_(3)COOh the major compound. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]

- 4. sarthaks.com [sarthaks.com]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]

- 8. 2,3-Dibromosuccinic Acid [drugfuture.com]

- 9. Making sure you're not a bot! [oc-praktikum.de]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. This compound, 98%, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 14. This compound, 98%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Which of the following statements are correct? (a) The dehalogenation of .. [askfilo.com]

- 18. 2-Bromomaleic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

meso-2,3-Dibromosuccinic acid CAS number 608-36-6

An In-depth Technical Guide to meso-2,3-Dibromosuccinic Acid (CAS Number: 608-36-6)

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Beyond the Structure

This compound is a dicarboxylic acid that serves as a vital intermediate in various synthetic endeavors, particularly in the pharmaceutical industry.[1] Its significance lies in its unique stereochemistry. Despite possessing two chiral centers, the molecule has a plane of symmetry, rendering it achiral. This "meso" characteristic dictates its reactivity and makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds, which is a critical aspect of modern drug development.[1]

Stereochemistry: A Study in Symmetry and Chirality

The bromination of the double bond in an alkene like fumaric or maleic acid can lead to the formation of stereoisomers. In the case of 2,3-dibromosuccinic acid, three stereoisomers are possible: a pair of enantiomers ((2R,3R) and (2S,3S)) and the meso compound ((2R,3S)). The meso form is a diastereomer of the enantiomeric pair.

The defining feature of this compound is its internal plane of symmetry that bisects the C2-C3 bond. This symmetry element means that the molecule is superimposable on its mirror image, and therefore, it is not optically active.

Caption: Fischer Projection Highlighting the Internal Plane of Symmetry.

This stereochemical purity is paramount in drug development, where different stereoisomers of a molecule can have vastly different pharmacological and toxicological profiles.

Synthesis: A Stereospecific Approach

The synthesis of this compound is a classic example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product. The most common laboratory synthesis involves the bromination of fumaric acid.

The Underlying Mechanism: Anti-Addition

The addition of bromine to an alkene proceeds through a bromonium ion intermediate. The subsequent attack of a bromide ion occurs from the side opposite to the bromonium ion, resulting in an anti-addition of the two bromine atoms.

-

Starting with Fumaric Acid (a trans-alkene): The anti-addition of bromine to fumaric acid leads exclusively to the formation of this compound.

-

Starting with Maleic Acid (a cis-alkene): In contrast, the anti-addition of bromine to maleic acid results in a racemic mixture of the (2R,3R) and (2S,3S) enantiomers.

Caption: Stereospecific Synthesis Pathway.

Step-by-Step Experimental Protocol: Synthesis from Fumaric Acid

This protocol is a robust method for the synthesis of this compound, adapted from established literature procedures.[2][3]

Materials and Equipment:

-

Fumaric acid[2]

-

Bromine[2]

-

2 N Hydrochloric acid (for recrystallization)[2]

-

Ice water[2]

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Büchner funnel and suction flask

-

Desiccator

Procedure:

-

Reaction Setup: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 200 g (1.7 moles) of fumaric acid and 400 g of water.[4]

-

Causality: A three-necked flask allows for simultaneous stirring, addition of reagents, and reflux. A mechanical stirrer is necessary to handle the thick slurry that forms.[4]

-

-

Initial Mixing: Stir the mixture thoroughly until the fumaric acid is completely wetted, forming a thick, viscous mass.[4]

-

Heating: Vigorously stir the suspension and bring it to a boil using a heating mantle.[4]

-

Causality: The reaction is carried out at boiling temperature to ensure a sufficient reaction rate. Vigorous stirring is crucial for good yields.[4]

-

-

Bromine Addition: Add 276 g (94.3 cc, 1.7 moles) of bromine through the dropping funnel.[4] The rate of addition should be controlled so that the brown color of the bromine disappears before the next drop is added.[2] The addition should take approximately one hour.[4]

-

Self-Validation: The disappearance of the bromine color indicates that it is being consumed in the reaction. A persistent red-brown color at the end signifies that the reaction is complete and a slight excess of bromine is present.[4]

-

-

Reaction Completion and Cooling: Once all the bromine has been added and a slight excess is indicated by the color of the solution, cool the reaction flask in an ice bath to 10°C with continuous stirring.[4] Crystallization of the product will occur during cooling.[2]

-

Isolation of Crude Product: Collect the crude product by suction filtration using a Büchner funnel and wash it with ice-cold water to remove any unreacted starting materials and hydrobromic acid.[2]

-

Purification by Recrystallization: Dissolve the crude product in a minimal amount of hot 2 N HCl.[2] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[2]

-

Causality: Using boiling water for recrystallization can lead to the elimination of HBr.[3]

-

-

Final Product Collection and Drying: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry in a desiccator to a constant weight.[2] The expected yield of the purified product is approximately 63%.[2]

Caption: A Self-Validating Workflow for High-Purity Synthesis.

Key Applications in Research and Drug Development

This compound is a versatile compound with numerous applications:

-

Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various pharmaceutical agents.[1][5] Its defined stereochemistry allows for the creation of enantiomerically pure drugs, which is often a regulatory requirement.[1]

-

Chiral Building Block: Its unique stereochemical properties make it an invaluable building block in asymmetric synthesis.[1]

-

Precursor to other Compounds: It serves as a precursor in the synthesis of compounds like 2,3-dimercaptosuccinic acid, which has medical applications.[6]

-

Biochemical Research: It is used in biochemical studies to investigate metabolic pathways and enzyme activities.[1]

-

Materials Science: Researchers are exploring its potential in the formulation of specialty polymers, where it can enhance properties such as thermal stability.[1][7]

Physical and Spectroscopic Data

Physical Properties

| Property | Value | Source |

| CAS Number | 608-36-6 | [1] |

| Molecular Formula | C₄H₄Br₂O₄ | [1] |

| Molecular Weight | 275.88 g/mol | [1][8] |

| Appearance | White to pale cream crystalline powder | [1] |

| Melting Point | 255-256 °C (with decomposition) | [2] |

| Solubility | Slightly soluble in water; soluble in alcohol and ether | [6] |

| Density | 2.486 g/cm³ | [6] |

Spectroscopic Data

Spectroscopic analysis is essential for the characterization and purity assessment of this compound.

| Technique | Key Features | Interpretation |

| ¹H NMR (DMSO-d₆) | δ 4.52 (s, 2H, CHBr), δ 13.75 (br, 2H, COOH) | The singlet for the two CHBr protons is characteristic of the meso isomer due to the molecule's symmetry.[9] |

| ¹³C NMR (DMSO-d₆) | δ 170.2 (COOH), δ 62.8 (C-Br) | Confirms the presence of the carboxylic acid and brominated carbon environments.[9] |

| IR (KBr) | 3200-2500 cm⁻¹ (broad, O-H), 1715 cm⁻¹ (strong, C=O) | Indicates the presence of the carboxylic acid functional group.[9] |

| Mass Spec (EI) | Fragmentation pattern consistent with the structure. | Used to determine the molecular weight and fragmentation.[9] |

Safety and Handling

This compound is classified as a corrosive solid and requires careful handling.[6][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11]

-

Handling: Avoid contact with skin and eyes.[10] Do not breathe dust.[12] Handle in a well-ventilated area.[13]

-

Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[14] Keep away from incompatible materials such as bases and oxidizing agents.[15]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If on skin, wash off immediately with soap and plenty of water.[11] If inhaled, move the person to fresh air.[11] If swallowed, rinse mouth and do NOT induce vomiting.[12]

Conclusion

This compound is a compound of significant interest due to its unique stereochemistry and its role as a versatile intermediate in organic synthesis. A thorough understanding of its properties, stereospecific synthesis, and safe handling is crucial for its effective application in research and development, particularly in the pharmaceutical and materials science sectors.

References

- Benchchem. (n.d.). Application Note & Protocol: Synthesis of this compound from Fumaric Acid.

- Chem-Impex. (n.d.). This compound.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: Properties, Applications, and Suppliers.

- ChemicalBook. (n.d.). This compound(526-78-3).

- Fisher Scientific. (2023, September 21). SAFETY DATA SHEET: this compound.

- OC-Praktikum. (2009, October). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.

- Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: Butanedioic acid, 2,3-dibromo-, (R,S)-.

- PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-.

- Chegg. (2019, November 14). Question: 4) Give the complete reaction mechanisms for the formation of meso and racemic 2,3 -.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: Innovations in Synthesis and Applications.

- ECHEMI. (n.d.). Buy this compound from Conier Chem&Pharma Limited.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Significance of this compound in Modern Organic Chemistry.

- Benchchem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.

- ChemicalBook. (n.d.). This compound(608-36-6) IR1.

- XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 608-36-6 Name: 2,3-Dibrombernsteinsäure, meso-Butanedioic acid, 2,3-dibromo-, (R,S)-.

- ChemicalBook. (2025, September 25). This compound (CAS 608-36-6).

- TCI Chemicals. (2025, June 5). SAFETY DATA SHEET.

- Loba Chemie. (n.d.). This compound.

- Google Patents. (n.d.). US3465037A - Production of meso 2,3-dibromosuccinic acid.

- Organic Syntheses. (n.d.). α,β-DIBROMOSUCCINIC ACID.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Making sure you're not a bot! [oc-praktikum.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. nbinno.com [nbinno.com]

- 6. innospk.com [innospk.com]

- 7. nbinno.com [nbinno.com]

- 8. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. fishersci.fi [fishersci.fi]

- 11. fishersci.com [fishersci.com]

- 12. echemi.com [echemi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 608-36-6 Name: 2,3-Dibrombernsteins�ure, meso-Butanedioic acid, 2,3-dibromo-, (R*,S*)- [xixisys.com]

- 14. lobachemie.com [lobachemie.com]

- 15. This compound(526-78-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

molecular structure of meso-2,3-Dibromosuccinic acid

An In-Depth Technical Guide to the Molecular Structure of meso-2,3-Dibromosuccinic Acid

Abstract

This compound stands as a canonical example in stereochemistry, embodying the intriguing concept of a molecule that contains chiral centers yet is achiral as a whole. Its structure, governed by an internal plane of symmetry, offers a rich landscape for understanding the interplay between molecular configuration, conformation, and physicochemical properties. This technical guide provides a comprehensive analysis of its molecular architecture, from its fundamental stereochemistry and conformational dynamics to its spectroscopic signature and stereospecific synthesis. This document is intended to serve as an authoritative resource, grounding its claims in established scientific principles and robust experimental data to support professionals in chemical and pharmaceutical research.[1]

The Stereochemical Core: A Meso Compound Defined

The defining characteristic of any chemical compound is its three-dimensional structure. For molecules with multiple stereocenters, the spatial arrangement of atoms dictates its identity and reactivity. 2,3-Dibromosuccinic acid possesses two such stereocenters at the C2 and C3 positions. This configuration gives rise to three possible stereoisomers: a pair of enantiomers (the d and l forms) and a single, optically inactive meso form.[2][3]

A meso compound is formally defined as an achiral member of a set of diastereomers that also includes at least one chiral member.[4] Despite having two or more stereocenters, the meso isomer is rendered achiral by an internal plane of symmetry that bisects the molecule into two mirror-image halves.[5] In this compound, this plane lies between the C2 and C3 carbons. Consequently, the (2R, 3S) configuration is identical to the (2S, 3R) configuration, and rotating the molecule 180° in the plane of the page results in the same structure.[2] This is distinct from the chiral dl or threo pair, which are non-superimposable mirror images of each other.[2][3]

The structural relationship is most clearly visualized using Fischer projections.

Figure 1: Fischer projections illustrating the internal symmetry of the meso isomer versus the mirror-image relationship of the enantiomeric pair.

Conformational Analysis: Dynamics of Molecular Shape

While Fischer projections are invaluable for depicting stereochemical configuration, they are a 2D simplification. In reality, molecules are dynamic, with rotation occurring around single bonds. For this compound, rotation about the central C2-C3 bond gives rise to several staggered conformations, which can be visualized using Newman projections.

The stability of these conformers is dictated by a balance of steric hindrance and electrostatic interactions between the bulky bromine atoms and the polar carboxylic acid groups.

-

Anti-Conformation: The most stable conformer is the anti-staggered form, where the two large bromine atoms are positioned 180° apart, minimizing steric repulsion. The carboxylic acid groups are also anti to each other.

-

Gauche Conformations: Two higher-energy gauche conformations exist where the bromine atoms are separated by a 60° dihedral angle. These forms are destabilized by increased steric strain.

Figure 2: Newman projections of the most stable anti and a representative less stable gauche conformation of this compound.

Physicochemical and Spectroscopic Profile

The molecular structure directly influences the compound's macroscopic and spectroscopic properties. The internal symmetry of the meso isomer is a key determinant of its unique analytical signature.

Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₄Br₂O₄ | [1][6] |

| Molecular Weight | 275.88 g/mol | [1][3][6][7] |

| Appearance | Colorless crystals or white crystalline powder | [1][6] |

| Melting Point | 255-256 °C (with decomposition) | [6][8] |

| CAS Number | 608-36-6 | [1][7] |

Spectroscopic Data

Spectroscopic analysis provides direct experimental validation of the molecular structure. Due to the plane of symmetry, the two halves of the meso isomer are chemically equivalent, simplifying its spectra compared to its chiral counterparts.[9]

| Technique | Nucleus / Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment & Notes |

| ¹H NMR | ¹H | 4.52 ppm (in DMSO-d₆) | A singlet integrating to 2H, representing the two chemically equivalent CHBr protons.[9][10] |

| ¹H | ~13.75 ppm (in DMSO-d₆) | A broad peak for the 2H of the equivalent COOH groups.[9] | |

| ¹³C NMR | ¹³C | 170.2 ppm (in DMSO-d₆) | Signal for the two equivalent carboxylic acid carbons (COOH).[9] |

| ¹³C | 62.8 ppm (in DMSO-d₆) | Signal for the two equivalent methine carbons bonded to bromine (C-Br).[9] | |

| IR | 3200–2500 cm⁻¹ | Broad | O-H stretch from the hydrogen-bonded carboxylic acid groups.[9] |

| 1715 cm⁻¹ | Strong | C=O stretch of the carboxylic acid dimer.[9] | |

| 1270 cm⁻¹ | Strong | C-O stretch.[9] |

Stereospecific Synthesis: An Experimental Protocol

The synthesis of this compound is a classic undergraduate and research laboratory experiment that powerfully demonstrates stereospecificity. The meso isomer is reliably produced via the electrophilic addition of bromine to fumaric acid (the trans isomer of butenedioic acid).[3][6] The reaction proceeds through a cyclic bromonium ion intermediate, followed by backside attack by a bromide ion. This anti-addition mechanism across the trans double bond exclusively yields the meso product.[6]

Conversely, the same reaction with maleic acid (cis-butenedioic acid) yields the racemic mixture of the d and l enantiomers.[3][11]

Detailed Protocol for Synthesis from Fumaric Acid

This protocol is adapted from established and verified literature procedures.[6][8]

Materials:

-

Fumaric acid

-

Liquid bromine (handle with extreme caution in a fume hood)

-

2 N Hydrochloric acid (for recrystallization)

-

Deionized water

-

Standard laboratory glassware (round bottom flask, reflux condenser, dropping funnel)

-

Suction filtration apparatus (Büchner funnel)

Figure 3: A step-by-step workflow for the synthesis of this compound.

Procedure:

-

Reaction Setup: In a 100 mL round bottom flask equipped with a reflux condenser and dropping funnel, add fumaric acid (e.g., 1.16 g, 10 mmol) and 5 mL of water. Heat the mixture to boiling with stirring to dissolve the acid.[8]

-

Bromine Addition: While the solution is boiling, add bromine (e.g., 0.6 mL, ~11 mmol) dropwise from the dropping funnel. The rate of addition should be slow enough that the brown color of the bromine disappears before the next drop is added.[6][8] Continue until a faint bromine color persists.

-

Cooling and Crystallization: Once the reaction is complete, cool the flask first to room temperature and then in an ice bath to approximately 10 °C to induce crystallization of the product.[6][8]

-

Isolation of Crude Product: Collect the precipitated crystals by suction filtration using a Büchner funnel. Wash the crude product with a small amount of ice-cold water to remove residual acids.[6]

-

Purification: Recrystallize the crude solid from a minimal amount of hot 2 N HCl. Caution: Using boiling water for recrystallization can promote the elimination of HBr, forming side products.[6][8]

-

Final Product Collection: Allow the HCl solution to cool slowly, then place it in an ice bath to maximize crystal formation. Collect the purified, colorless crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly. The expected melting point is 255-256 °C.[6][8]

Conclusion and Broader Impact

The molecular structure of this compound provides a definitive and elegant illustration of stereochemical principles. Its internal symmetry renders it achiral despite the presence of two stereocenters, a feature that is clearly reflected in its simplified spectroscopic data and that dictates the stereospecific outcome of its synthesis. For researchers in organic synthesis and drug development, a firm grasp of such foundational molecules is paramount. This compound serves not only as a pedagogical tool but also as a valuable chiral building block, where its well-defined stereochemistry can be leveraged to construct more complex, biologically active molecules with high precision.[1][12]

References

- BenchChem. (n.d.). Application Note & Protocol: Synthesis of this compound from Fumaric Acid.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications.

- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S. Patent 3,465,037.

- BenchChem. (n.d.). Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.

-

NOP (Network for Organic Chemistry). (2009). Addition of bromine to fumaric acid to meso-dibromosuccinic acid. Retrieved from [Link]

-

Chegg. (2023, November 15). Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. Retrieved from [Link]

-

Allen Institute. (n.d.). How many optically active isomers of 2,3-dibromosuccinic acid are there? Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dibromosuccinic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Merck Index. (n.d.). 2,3-Dibromosuccinic Acid. Retrieved from [Link]

-

Chegg. (2019, November 14). Give the complete reaction mechanisms for the formation of meso and racemic 2,3-dibromosuccinic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, October 17). Fischer Projections and Meso Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, June 21). Meso Compounds. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Exam 3. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]

- 3. 2,3-Dibromosuccinic Acid [drugfuture.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound(608-36-6) 1H NMR spectrum [chemicalbook.com]

- 11. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]

- 12. nbinno.com [nbinno.com]

stereochemistry of 2,3-dibromosuccinic acid isomers

An In-Depth Technical Guide to the Stereochemistry of 2,3-Dibromosuccinic Acid Isomers

Authored by: A Senior Application Scientist

Abstract

The study of stereochemistry is fundamental to understanding the three-dimensional nature of molecules, a critical aspect in fields ranging from pharmaceutical development to materials science. 2,3-Dibromosuccinic acid serves as a quintessential model for exploring the principles of stereoisomerism. This dicarboxylic acid, with its two chiral centers, exists as three distinct stereoisomers: a pair of enantiomers and a meso compound. This technical guide provides a comprehensive exploration of these isomers, detailing their synthesis, resolution, and characterization. We will delve into the mechanistic causality behind stereospecific reactions, present field-proven protocols for their preparation and separation, and outline the analytical techniques required for their unambiguous identification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of stereochemical principles and their application.

Foundational Concepts: The Stereoisomers of 2,3-Dibromosuccinic Acid

2,3-Dibromosuccinic acid (HOOC-CHBr-CHBr-COOH) possesses two stereogenic centers at carbons 2 and 3. According to the 2^n rule, a maximum of four stereoisomers might be expected. However, due to the symmetrical nature of the substitution on both chiral carbons, only three stereoisomers exist.[1][2]

-

Enantiomers ((+)- and (-)-2,3-Dibromosuccinic Acid): These are a pair of non-superimposable mirror images. They are chiral and therefore optically active, rotating plane-polarized light in equal but opposite directions. The dextrorotatory (+) isomer has the (2R,3R) configuration, while the levorotatory (-) isomer has the (2S,3S) configuration. Together, they form a racemic mixture, often referred to as the threo form.[3]

-

Meso-2,3-Dibromosuccinic Acid: This isomer possesses a plane of symmetry, making it achiral and optically inactive despite having two chiral centers ((2R,3S) or (2S,3R)).[1][2][4][5] The internal symmetry means the optical rotation caused by one chiral center is canceled by the other. This diastereomer of the enantiomeric pair is also known as the erythro form.[3]

The relationship between these isomers can be visualized using Fischer projections, which represent the three-dimensional structure in two dimensions.

Stereospecific Synthesis of Isomers

The synthesis of 2,3-dibromosuccinic acid isomers is a classic example of stereospecificity, where the stereochemistry of the starting material dictates the stereochemistry of the product. The reaction involves the electrophilic addition of bromine (Br₂) across the carbon-carbon double bond of maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid).

Causality Behind Stereospecificity: The mechanism proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by a bromide ion occurs from the side opposite to the bulky bromonium ring (anti-addition).[6] This constrained pathway directly links the geometry of the starting alkene to the stereochemical outcome of the di-bromo product.

-

Trans-alkene (Fumaric Acid) + Anti-addition → meso-product: The addition of bromine to fumaric acid yields this compound.[3][6][7]

-

Cis-alkene (Maleic Acid) + Anti-addition → Racemic product: The addition of bromine to maleic acid results in a racemic mixture of (2R,3R)- and (2S,3S)-2,3-dibromosuccinic acid.[3][6]

Experimental Protocol: Synthesis of this compound

This protocol is designed as a self-validating system. The successful synthesis of the meso-isomer is primarily confirmed by its characteristic high melting point, which distinguishes it from the racemic product.

-

Reaction Setup: In a 250 mL round-bottom flask, prepare a suspension of 5.8 g (0.05 mol) of fumaric acid in 50 mL of an aqueous solution containing 25% dissolved hydrogen bromide.[7] This acidic medium facilitates the reaction.

-

Temperature Control: Heat the suspension to approximately 70°C with constant stirring to ensure a homogenous reaction environment.[7]

-

Bromine Addition: Slowly add 8.0 g (0.05 mol) of liquid bromine to the heated suspension dropwise over 30 minutes. Caution: Bromine is highly corrosive and volatile; this step must be performed in a well-ventilated fume hood. The disappearance of the reddish-brown bromine color indicates the reaction is proceeding.

-

Reaction Completion: Maintain the reaction mixture at 70°C for an additional 1-2 hours after bromine addition is complete to ensure full conversion.

-

Isolation: Cool the reaction mixture in an ice bath. The this compound will precipitate as a white solid due to its lower solubility in the cold aqueous medium.

-

Purification: Collect the crystals by vacuum filtration and wash with a small amount of cold water to remove any unreacted starting materials or hydrobromic acid. Recrystallize the product from hot water to obtain pure, white crystals.[8]

-

Validation: Dry the crystals and determine the melting point. Pure this compound decomposes at approximately 255-256°C.[3]

| Property | Fumaric Acid | Maleic Acid | meso-Isomer | Racemic (±)-Isomer |

| Stereochemistry | trans | cis | erythro / (2R,3S) | threo / (±) |

| Melting Point | 287°C (sublimes) | 135°C | ~255-256°C (dec.)[3] | ~167°C[3] |

| CAS Number | 110-17-8 | 110-16-7 | 608-36-6[9] | 1114-00-7[9] |

Resolution of Racemic (±)-2,3-Dibromosuccinic Acid

Separating a racemic mixture into its constituent enantiomers, a process known as resolution, is a critical step in the synthesis of chiral drugs. Since enantiomers have identical physical properties in an achiral environment, direct separation by methods like crystallization is impossible. The strategy involves converting the enantiomers into diastereomers, which have different physical properties and can be separated.[10]

Causality of Separation: This is achieved by reacting the racemic acid with an enantiomerically pure chiral base.[11] The naturally occurring alkaloid brucine is a common choice for this purpose.[11][12] The reaction forms two diastereomeric salts:

-

((+)-acid) • ((-)-brucine)

-

((-)-acid) • ((-)-brucine)

These diastereomeric salts have different solubilities, allowing one to be selectively crystallized from a suitable solvent, a process called fractional crystallization.[13]

Experimental Protocol: Resolution using Brucine

-

Salt Formation: Dissolve 13.8 g (0.05 mol) of racemic 2,3-dibromosuccinic acid in 200 mL of hot water. In a separate flask, dissolve 19.7 g (0.05 mol) of brucine in 200 mL of hot water. Combine the two hot solutions with stirring.

-

Fractional Crystallization: Allow the combined solution to cool slowly to room temperature. The salt of one diastereomer will be less soluble and will crystallize out. The process can be aided by further cooling in an ice bath.

-

Isolation of Diastereomer: Collect the crystals by vacuum filtration. The purity of the diastereomeric salt can be improved by one or more recrystallizations from water. The progress of the resolution is monitored by measuring the optical rotation of the liberated acid from a small sample of the crystals after each recrystallization until a constant rotation is achieved.[10]

-

Liberation of Enantiomer: Suspend the purified diastereomeric salt in 100 mL of water. Add a strong acid, such as 2 M HCl, until the solution is acidic (pH ~1-2).[13] This protonates the carboxylate groups, precipitating the free, enantiomerically enriched dibromosuccinic acid, while the protonated brucine remains dissolved in the aqueous layer.

-

Final Purification: Collect the precipitated acid by vacuum filtration, wash with cold water, and dry. The other enantiomer can be recovered from the mother liquor from step 3 by a similar acidification process.

Analytical Characterization of Isomers

Unambiguous characterization of the stereoisomers requires a combination of analytical techniques that probe their distinct physical and spectroscopic properties.

Polarimetry

Polarimetry is the definitive technique for distinguishing between enantiomers and confirming the optical inactivity of the meso compound. It measures the rotation of plane-polarized light as it passes through a solution of a chiral substance.[14]

-

Specific Rotation ([α]): This is a standardized measure of a compound's optical activity, calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[15]

| Isomer | Specific Rotation [α] (in ethyl acetate) | Optical Activity |

| (2R,3R)-Isomer | +147.8°[3] | Dextrorotatory (+) |

| (2S,3S)-Isomer | -148.0°[3] | Levorotatory (-) |

| meso-Isomer | 0° | Inactive[1][2] |

| Racemic Mixture | 0° | Inactive (external compensation)[15] |

Spectroscopic Analysis

While enantiomers have identical spectra in an achiral solvent, NMR and IR spectroscopy are crucial for confirming the molecular structure and can distinguish the diastereomeric meso form from the racemic pair.

-

¹H NMR Spectroscopy: The key distinction lies in the signals for the two methine protons (CHBr). Due to the plane of symmetry in the meso isomer, these two protons are chemically and magnetically equivalent, resulting in a single, sharp singlet in the ¹H NMR spectrum.[16] In the chiral threo isomers, these protons are equivalent but reside in a chiral environment, which can lead to more complex splitting patterns, though often they also appear as a singlet under standard conditions. The primary utility is structural confirmation.

-

Infrared (IR) Spectroscopy: IR provides information about the functional groups present. All isomers will show characteristic broad O-H stretching bands for the carboxylic acid (around 3200-2500 cm⁻¹) and strong C=O stretching bands (around 1715 cm⁻¹).[16] While the spectra of the different isomers are very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can sometimes be used to distinguish them.

Experimental Protocol: IR Spectroscopy using a KBr Pellet

-

Sample Preparation: Weigh approximately 1-2 mg of the dried 2,3-dibromosuccinic acid sample and 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Grind the KBr to a fine powder using an agate mortar and pestle. Add the acid sample and continue to grind the mixture for 3-5 minutes to ensure a homogeneous dispersion.[16]

-

Pellet Formation: Transfer the powder to a pellet die and press it using a hydraulic press at 8-10 tons of pressure for several minutes to form a transparent or semi-transparent pellet.[16]

-

Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.[16]

Conclusion

The stereoisomers of 2,3-dibromosuccinic acid provide an exemplary platform for understanding and applying the core principles of stereochemistry. The stereospecificity of its synthesis from geometric isomers of butenedioic acid demonstrates the profound impact of substrate geometry on reaction outcomes. Furthermore, the successful resolution of its racemic form using chiral resolving agents highlights a practical and historically significant method for obtaining enantiomerically pure compounds, a process that remains central to the pharmaceutical industry. The distinct physical and spectroscopic properties of the enantiomeric and meso forms underscore the importance of robust analytical characterization in synthetic chemistry. The protocols and conceptual explanations provided in this guide offer a solid framework for researchers to confidently navigate the synthesis, separation, and analysis of stereoisomeric molecules.

References

-

Allen, A. (n.d.). How many optically active isomers of 2,3-dibromosuccinic acid are there? Toppr. [Link]

-

Sarthaks eConnect. (2019, June 26). How many optically active isomers of 2,3-dibromosuccinic acid are there?[Link]

-

Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: Innovations in Synthesis and Applications. [Link]

-

Chemical Synthesis Wiki. (n.d.). This compound 608-36-6 wiki. [Link]

- Jenkner, H. (1969). Production of meso 2,3-dibromosuccinic acid. U.S.

-

ResearchGate. (n.d.). Resolution of the Chiral (1R,2S) Enantiomer of cis-Cyclohexane-1,2-dicarboxylic Acid in the Brucinium Salt. [Link]

-

WorldOfChemicals. (n.d.). Exploring this compound: Properties, Applications, and Suppliers. [Link]

-

Merck Index. (n.d.). 2,3-Dibromosuccinic Acid. [Link]

-

Wolfram Cloud. (2011, April 19). Optical Activity of Tartaric Acid Stereoisomers. [Link]

-

Master Organic Chemistry. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. [Link]

-

Chegg. (2023, November 15). Solved Organic Chemistry I Lab Experiment 9-Synthesis of 2,3-Dibromosuccinic Acid. [Link]

-

Stenutz. (n.d.). (2R,3S)-2,3-dibromosuccinic acid. [Link]

-

PubChem. (n.d.). 2,3-Dibromosuccinic acid, meso-. [Link]

- Google Patents. (n.d.). Method for producing 2,3-dibromosuccinic acids.

-

Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. [Link]

-

Dr Jackson Chemistry. (2015, March 28). Erythro and Threo Stereoisomers. YouTube. [Link]

-

ResearchGate. (2006). (RS)-2,3-Dibromosuccinic acid. [Link]

Sources

- 1. How many optically active isomers of `2,3-`dibromosuccinic acid are there? [allen.in]

- 2. sarthaks.com [sarthaks.com]

- 3. 2,3-Dibromosuccinic Acid [drugfuture.com]

- 4. (2R,3S)-2,3-dibromosuccinic acid [stenutz.eu]

- 5. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Solved Organic Chemistry I Lab Experiment 9-Synthesis of | Chegg.com [chegg.com]

- 7. US3465037A - Production of meso 2,3-dibromosuccinic acid - Google Patents [patents.google.com]

- 8. This compound | 608-36-6 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. Optical Activity of Tartaric Acid Stereoisomers [wolframcloud.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Whitepaper: Stereospecific Synthesis of meso-2,3-Dibromosuccinic Acid from Fumaric Acid

An In-depth Technical Guide for Drug Development Professionals

Abstract

The stereospecific synthesis of chiral molecules is a foundational element of modern organic chemistry and is of paramount importance in the development of pharmaceuticals. meso-2,3-Dibromosuccinic acid serves as a valuable chiral building block for a variety of biologically active compounds.[1][2] This guide provides a comprehensive overview of the synthesis of this compound via the electrophilic addition of bromine to fumaric acid. We will explore the underlying reaction mechanism that dictates the stereospecific outcome, present a detailed and validated experimental protocol, and discuss methods for purification and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this classic and illustrative stereospecific transformation.

Introduction: The Scientific Imperative of Stereochemistry

In drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles. The ability to control stereochemistry during synthesis is therefore a non-negotiable requirement in the pharmaceutical industry.

The synthesis of this compound from fumaric acid is a textbook example of a stereospecific reaction—a reaction in which the stereochemistry of the starting material dictates the stereochemistry of the product. Understanding this reaction provides fundamental insights into controlling stereochemical outcomes in more complex synthetic pathways. Fumaric acid, a simple trans-alkene, undergoes bromination to yield exclusively the meso-diastereomer, a compound that, despite having two chiral centers, is achiral due to an internal plane of symmetry.[3][4]

The Reaction Mechanism: A Tale of Anti-Addition

The defining feature of the bromination of fumaric acid is its adherence to a strict anti-addition mechanism. This pathway is a direct consequence of the formation of a cyclic bromonium ion intermediate, which governs the stereochemical fate of the reaction.

The process unfolds in two key steps:

-

Formation of the Bromonium Ion: The reaction begins when the electron-rich π-bond of the fumaric acid double bond acts as a nucleophile, attacking a bromine molecule (Br₂).[3] This electrophilic attack polarizes the Br-Br bond, leading to its cleavage. Instead of forming a planar carbocation, which would allow for attack from either face, a more stable, three-membered cyclic bromonium ion is formed.[5] This positively charged intermediate shields one face of the original double bond.

-

Nucleophilic Attack by Bromide: The bromide ion (Br⁻), generated in the first step, then acts as a nucleophile. Due to the steric hindrance from the cyclic bromonium ion on one face of the molecule, the bromide ion is forced to attack from the opposite (anti) face in an Sₙ2-like manner.[4][6] This backside attack opens the three-membered ring, resulting in the two bromine atoms being added to opposite sides of the carbon-carbon single bond.

Because the starting alkene (fumaric acid) is trans, this predictable anti-addition sequence inevitably leads to the formation of the meso product.[3][7] This stereospecificity is a powerful tool in organic synthesis.

Mechanistic Diagram

Caption: Reaction mechanism for the anti-addition of bromine to fumaric acid.

Experimental Protocol: A Self-Validating System

This protocol is adapted from established and reliable literature procedures.[1][8][9] The causality for each step is explained to ensure a self-validating and reproducible workflow.

Materials and Reagents

| Substance | Property | Value | Reference |

| Fumaric Acid | Molecular Formula | C₄H₄O₄ | [1] |

| Molecular Weight | 116.07 g/mol | [1] | |

| Melting Point | 287 °C | [1] | |

| Bromine | Molecular Formula | Br₂ | [8] |

| Molecular Weight | 159.81 g/mol | ||

| Boiling Point | 59 °C | [8] | |

| This compound | Molecular Formula | C₄H₄Br₂O₄ | [10] |

| Molecular Weight | 275.88 g/mol | [1][10] | |

| Appearance | Colorless crystals / white powder | [1][11] | |

| Melting Point | 255-256 °C (with decomp.) | [1][8] |

Equipment

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel with pressure equalizer

-

Heatable magnetic stirrer and stir bar

-

Ice-water bath

-

Büchner funnel and suction flask

-

Desiccator

Safety Precautions: Handling Bromine

CRITICAL: Bromine is highly toxic, corrosive, and volatile.[12][13] All operations involving bromine MUST be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, safety goggles, and a face shield.[14][15] Have a sodium thiosulfate solution readily available to neutralize any spills.[14] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[16]

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL two-neck round-bottom flask, place 11.6 g (100 mmol) of fumaric acid and 40 mL of water.[8] Equip the flask with a magnetic stir bar, a reflux condenser in one neck, and a dropping funnel in the other.

-

Causality: Water serves as the solvent. While fumaric acid has low solubility at room temperature, it increases upon heating, allowing the reaction to proceed.

-

-

Heating: Heat the suspension to boiling using a heating mantle or oil bath while stirring vigorously.[8]

-

Causality: The elevated temperature increases the rate of reaction. The boiling ensures the system remains at a constant temperature (~100 °C).

-

-

Bromine Addition: In the dropping funnel, place 5.7 mL (18 g, 110 mmol) of bromine.[8] Add the bromine dropwise to the boiling fumaric acid suspension.

-

Causality: The rate of addition should be controlled such that the reddish-brown color of the bromine disappears before the next drop is added.[1][8] This indicates that the bromine is being consumed as it is added, preventing a buildup of unreacted bromine. A slight excess of bromine (1.1 equivalents) is used to ensure the complete conversion of the fumaric acid.

-

-

Reaction Completion: After the addition is complete, a persistent pale orange color should remain, indicating a slight excess of bromine. Continue stirring at boiling for an additional 10-15 minutes.

-

Crystallization (Work-up): Remove the heat source and allow the reaction mixture to cool to room temperature. Then, cool the flask in an ice-water bath to approximately 10 °C.[8] The product will crystallize out of the solution.

-

Causality: The solubility of this compound is significantly lower in cold water, maximizing the recovery of the crude product.

-

-

Isolation of Crude Product: Collect the crystallized solid by suction filtration using a Büchner funnel.[1] Wash the crystals several times with small portions of ice-cold water.

-

Causality: Washing with ice-cold water removes residual hydrobromic acid (HBr) and any unreacted starting materials without dissolving a significant amount of the product.[1]

-

-

Drying: Dry the crude product in a desiccator to a constant weight. The expected yield of the crude product is approximately 23.7 g.[1]

Purification by Recrystallization

-

Solvent Selection: The crude product is best recrystallized from hot 2 N hydrochloric acid (HCl).[8]

-

Procedure: Dissolve the crude product in a minimal amount of boiling 2 N HCl. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce maximum crystallization.

-

Final Isolation: Collect the purified crystals by suction filtration, wash with a small amount of ice-cold water, and dry thoroughly in a desiccator. The expected yield of the purified product is approximately 17.4 g (63%).[1]

Workflow and Characterization

A systematic workflow ensures the successful synthesis and validation of the final product.

Experimental Workflow Diagram

Caption: A streamlined workflow for the synthesis and analysis of the target compound.

Characterization Data

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

| Technique | Expected Result | Interpretation / Significance | Reference |

| Melting Point | 255-256 °C (with decomposition) | A sharp melting point in this range indicates high purity. | [1][8] |

| ¹H NMR (DMSO-d₆) | δ 4.52 ppm (s, 2H, CHBr)δ 13.75 ppm (br s, 2H, COOH) | The single peak for the two CHBr protons is characteristic of the meso isomer, confirming the stereochemistry due to the molecule's internal symmetry. | [17] |

| ¹³C NMR (DMSO-d₆) | δ 170.2 ppm (COOH)δ 62.8 ppm (C-Br) | Confirms the carbon backbone and functional groups. | [17] |

| IR (KBr Pellet) | 3200-2500 cm⁻¹ (broad)1715 cm⁻¹ (strong) | Broad O-H stretch and strong C=O stretch are indicative of the carboxylic acid functional groups. | [17] |

Conclusion

The synthesis of this compound from fumaric acid is a robust and highly illustrative example of a stereospecific reaction. The mechanism, proceeding through a cyclic bromonium ion intermediate, mandates an anti-addition of bromine across the trans-double bond, yielding the achiral meso product with high fidelity. The provided protocol, grounded in established procedures and explained with causal reasoning, offers a reliable method for producing this valuable synthetic intermediate. For professionals in drug development, a mastery of such fundamental principles of stereocontrol is essential for the logical design and execution of complex synthetic routes to novel therapeutic agents.

References

- The mechanism of bromin

- Application Note & Protocol: Synthesis of this compound

- Bromine handling and safety. Slideshare.

- For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction? brainly.com.

- Bromine Addition to Alkenes: Stereochemistry Lab Experiment. Studylib.

- STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES. Lady Keane College.

- Addition of bromine to fumaric acid to meso-dibromosuccinic acid. OC-Praktikum.

- Microscale cis-trans isomerization and addition of bromine. Homework.Study.com.

- Bromine Addition Mechanism to Fumaric Acid. YouTube.

- Stereochemistry of bromine addition. YouTube.

- Production of meso 2,3-dibromosuccinic acid.

- Handling liquid bromine and preparing bromine water.

- Bromine | Chemical Emergencies. CDC.

- Safety D

- SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). OSHAcademy.

- Bromination of alkenes with Br2 to give dibromides. Master Organic Chemistry.

- The Stereochemistry of Alkene Addition Reactions. Chemistry Steps.

- Production of meso 2,3-dibromosuccinic acid.

- Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide. Benchchem.

- This compound. ChemicalBook.

- ADDITION OF BROMINE TO MALEIC AND FUMARIC ACID, ESTERS AND SALTS. ProQuest.

- This compound(608-36-6) IR1. ChemicalBook.

- α,β-DIBROMOSUCCINIC ACID. Organic Syntheses Procedure.

- This compound. Chem-Impex.

- Dibromination of fumaric acid (1) and maleic acid (3), as reported by Kekulé.

- 2,3-Dibromosuccinic acid, meso-. PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. norbidar.com [norbidar.com]

- 4. homework.study.com [homework.study.com]

- 5. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 2,3-Dibromosuccinic acid, meso- | C4H4Br2O4 | CID 641611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 608-36-6 [chemicalbook.com]

- 12. Bromine handling and safety | DOCX [slideshare.net]

- 13. carlroth.com [carlroth.com]

- 14. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 15. tatachemicals.com [tatachemicals.com]

- 16. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Mechanism of Bromine Addition to Fumaric Acid

Introduction: The Archetype of Stereospecificity

The electrophilic addition of halogens to alkenes is a foundational reaction in organic chemistry, yet its stereochemical nuances continue to provide a rich field for mechanistic investigation. The reaction of bromine with fumaric acid serves as a classic and compelling example of a highly stereospecific transformation. Unlike reactions that proceed through planar carbocation intermediates, which often yield a mixture of stereoisomers, the bromination of fumaric acid demonstrates a precise and predictable outcome.[1]

This guide offers an in-depth exploration of the core mechanism governing this reaction. We will dissect the formation of the key intermediate, the cyclic bromonium ion, and explain how its structure dictates the exclusive anti-addition of the bromine atoms.[2][3] This stereochemical control results in the formation of a single diastereomer: the optically inactive meso-2,3-dibromosuccinic acid.[4][5] For researchers and professionals in drug development, a firm grasp of such stereospecific reactions is paramount, as the biological activity of chiral molecules is inextricably linked to their three-dimensional structure. This document provides the mechanistic underpinnings, a field-tested experimental protocol, and the analytical validation necessary for a comprehensive understanding of this process.

Part 1: The Core Mechanism - A Tale of Two Faces

The addition of bromine to fumaric acid is an electrophilic addition reaction.[4] The electron-rich carbon-carbon double bond (π-bond) of the alkene acts as a nucleophile, attacking the electrophilic bromine molecule. The reaction proceeds in a stepwise manner, governed by the formation of a bridged halonium ion, which is crucial for the stereochemical outcome.[6][7]

Step 1: Electrophilic Attack and Formation of the Bromonium Ion

As a bromine molecule (Br₂) approaches the π-bond of fumaric acid, the electron cloud of the alkene repels the electrons in the Br-Br bond, inducing a dipole in the bromine molecule.[6] The π-electrons of the alkene then attack the proximal, electrophilic bromine atom, displacing the distal bromine atom as a bromide ion (Br⁻).[4] Concurrently, a lone pair of electrons on the attacking bromine atom forms a bond with the other carbon of the original double bond.[2]

This concerted process results in the formation of a three-membered ring called a cyclic bromonium ion.[4][8] In this intermediate, the positive charge is formally located on the bromine atom, and the original trans geometry of the fumaric acid is preserved.[9] The rigidity of the fumaric acid molecule, with its two carboxyl groups in a trans configuration, helps ensure a well-defined reaction trajectory.[4]

Step 2: Nucleophilic Attack and Anti-Addition

The defining feature of this mechanism is the stereochemistry of the second step. The bromide ion (Br⁻) generated in the first step now acts as a nucleophile. However, the bridged structure of the bromonium ion effectively shields one face of the molecule.[2][4] Consequently, the bromide ion can only attack from the opposite face, in a manner analogous to an SN2 reaction.[7][9]

This "backside" attack can occur at either of the two carbons in the bromonium ring. Regardless of which carbon is attacked, the C-Br bond of the ring opens, leading to the formation of the final product. Because the nucleophilic bromide ion adds to the face opposite the original electrophilic bromine atom, the overall process is termed an anti -addition .[3][10] For the trans-alkene (fumaric acid), this stereospecific anti-addition exclusively yields the this compound.[4][10] This product possesses a plane of symmetry and is therefore achiral and optically inactive.[5]

The stereospecificity of this reaction is a direct consequence of the bromonium ion intermediate, which prevents bond rotation and dictates the trajectory of the incoming nucleophile.[2]

Part 2: Experimental Protocol

The synthesis of this compound from fumaric acid is a robust and reproducible laboratory procedure. The following protocol is adapted from established methods.

Caution: Bromine is highly corrosive, toxic, and volatile. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Equipment and Reagents

-

100 mL two-neck round-bottom flask

-

Reflux condenser

-

Addition funnel with pressure equalization

-

Heatable magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and suction flask

-

Fumaric acid (11.6 g, 100 mmol)

-

Bromine (5.7 mL, 110 mmol)

-

Deionized water (40 mL)

-

2 N Hydrochloric acid (for recrystallization)

Step-by-Step Procedure

-

Setup: Assemble the two-neck flask with the magnetic stirrer, reflux condenser, and addition funnel in a fume hood.

-

Dissolution: Add 11.6 g (100 mmol) of fumaric acid and 40 mL of water to the flask. Heat the mixture to boiling with stirring to dissolve the acid.

-

Bromine Addition: While maintaining the solution at a boil, add 5.7 mL (110 mmol) of bromine dropwise from the addition funnel. The rate of addition should be slow enough that the reddish-brown color of the bromine dissipates before the next drop is added. A slight excess of bromine should be present at the end of the addition, indicated by a persistent light brown color.

-

Crystallization: Once the addition is complete, cool the reaction mixture to room temperature, and then place it in an ice bath to cool to approximately 10°C. The product will crystallize out of the solution.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the crystals several times with 20 mL portions of ice-cold water to remove any unreacted starting materials or hydrobromic acid.

-

Drying: Dry the crude product to a constant weight in a desiccator. The expected yield of crude product is approximately 23.7 g.

-

Purification (Optional but Recommended): Recrystallize the crude product from 2 N hydrochloric acid to obtain pure, colorless crystals of this compound. Note: Recrystallization from boiling water should be avoided as it can lead to the elimination of HBr.

Part 3: Analytical Validation of the Product

Confirming the identity and stereochemistry of the product is a critical step. Spectroscopic methods provide definitive evidence for the formation of this compound.

Spectroscopic Data

The following data are characteristic of the meso isomer of 2,3-dibromosuccinic acid.[11]

| Technique | Parameter | Value | Assignment |

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) | 4.52 ppm | Singlet, 2H, CHBr |

| Chemical Shift (δ) | 13.75 ppm | Broad Peak, 2H, COOH | |

| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ) | 170.2 ppm | COOH |

| Chemical Shift (δ) | 62.8 ppm | C-Br | |

| IR (KBr Pellet) | Wavenumber (cm⁻¹) | 3200–2500 | Broad, O-H stretch (Carboxylic Acid) |

| Wavenumber (cm⁻¹) | 1715 | Strong, C=O stretch (Carboxylic Acid) | |

| Mass Spec. (EI, 70 eV) | m/z | 274/276/278 | Molecular Ion [M]⁺ (characteristic bromine isotope pattern) |

| m/z | 195/197 | [M - Br]⁺ |

Causality of Spectroscopic Features

-

¹H NMR: The most telling piece of data is the single peak observed for the two protons on the bromine-bearing carbons (CHBr).[11] In the meso compound, a plane of symmetry makes these two protons chemically and magnetically equivalent, resulting in a singlet. If the product were the racemic mixture of enantiomers (which would be formed from maleic acid), these protons would be diastereotopic and would appear as a more complex splitting pattern.[10]

-

IR Spectroscopy: The broad absorption band from 3200-2500 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The strong peak around 1715 cm⁻¹ corresponds to the C=O carbonyl stretch, confirming the presence of the carboxylic acid functional groups.[11]

-

Mass Spectrometry: The mass spectrum will show a characteristic cluster of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). This provides confirmation of the molecular weight and the presence of two bromine atoms in the molecule.[11]

Protocol for Spectroscopic Analysis

The following is a generalized workflow for obtaining the necessary spectra.

Conclusion

The bromination of fumaric acid is a textbook example of a stereospecific reaction, where the geometry of the starting alkene dictates the stereochemistry of the product. The mechanism proceeds through a cyclic bromonium ion intermediate, which forces a subsequent anti-addition of the bromide nucleophile. This mechanistic pathway is the reason why trans-fumaric acid yields the this compound. The self-validating system of a robust synthetic protocol coupled with definitive spectroscopic analysis provides a high degree of confidence in this outcome. For scientists in synthetic chemistry and drug design, understanding and applying the principles of such stereocontrolled reactions is fundamental to the rational design and synthesis of complex molecular architectures.

References

- NORBIDAR. (2025-08-13). The mechanism of bromination of fumaric acid.

- Brainly. (2023-05-23). For the addition of bromine to fumaric acid, which stereoisomer(s) is/are formed in this reaction?.

- Benchchem. Spectroscopic Properties of 2,3-Dibromosuccinic Acid: A Technical Guide.

- Studylib. Bromine Addition to Alkenes: Stereochemistry Lab Experiment.

- Lady Keane College. STEREOCHEMISTRY OF ADDITION OF BROMINE TO ALKENES.

- Homework.Study.com. (Date not available). two procedures: 1. a microscale cis-trans isomerization of an alkene 2. a miscroscale addition of....

- YouTube. (2020-08-02). Bromine Addition Mechanism to Fumaric Acid.

- oc-praktikum.de. (2009-10). 3002 Addition of bromine to fumaric acid to meso-dibromosuccinic acid.

- Oxford Academic. Kinetics and Mechanism of Bromine Addition to Derivatives of Unsaturated Aliphatic Carboxylic Acids in Aqueous Solution.

- Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides.

- Chemistry Steps. The Stereochemistry of Alkene Addition Reactions.

- YouTube. (2011-09-01). Stereospecific Addition of Bromine to an Alkene.

- University of Calgary. (2001). Chem 353 Winter '01 MT: Mechanism.

- Chemguide. electrophilic addition - symmetrical alkenes and bromine.

- Chemistry Stack Exchange. (2018-01-20). Bromonium ion or Mesomeric effect (intermediate during addition to alkenes).

- Pearson. (2024-03-21). To understand why Br− adds to a carbon of the bromonium ion....

- Chemistry LibreTexts. (2019-12-30). 11.8: Electrophilic Addition of Halogens to Alkenes.

- University of East Anglia. LECTURE 5.

Sources

- 1. The Stereochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

- 2. ladykeanecollege.edu.in [ladykeanecollege.edu.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. norbidar.com [norbidar.com]

- 5. homework.study.com [homework.study.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. To understand why Br− adds to a carbon of the bromonium ion rathe... | Study Prep in Pearson+ [pearson.com]

- 9. youtube.com [youtube.com]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Stereospecific Synthesis of Racemic 2,3-Dibromosuccinic Acid from Maleic Acid

This guide provides an in-depth exploration of the synthesis of racemic 2,3-dibromosuccinic acid via the electrophilic bromination of maleic acid. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying stereochemical principles, provides a detailed and validated experimental protocol, and outlines methods for product characterization. The content herein is grounded in established chemical principles, offering field-proven insights into the causality behind experimental choices to ensure both accuracy and reproducibility.

Introduction and Strategic Overview

The electrophilic addition of halogens to alkenes is a cornerstone reaction in organic synthesis. The bromination of geometric isomers maleic acid (cis-butenedioic acid) and fumaric acid (trans-butenedioic acid) serves as a classic textbook example of a stereospecific reaction, where the stereochemistry of the starting material dictates the stereochemistry of the product.